molecular formula C20H17FN2O3S B11098397 2-{[(2-fluorophenyl)carbonyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-{[(2-fluorophenyl)carbonyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B11098397
M. Wt: 384.4 g/mol
InChI Key: IXXRQWWPKFLGNJ-UHFFFAOYSA-N
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Description

2-(2-FLUOROBENZAMIDO)-N-[(FURAN-2-YL)METHYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of fluorobenzamido, furan, and cyclopentathiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-FLUOROBENZAMIDO)-N-[(FURAN-2-YL)METHYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Fluorobenzamido Moiety: This can be achieved by reacting 2-fluorobenzoic acid with an appropriate amine under amide coupling conditions.

    Synthesis of the Furan Derivative: The furan ring can be introduced through a series of reactions involving furan-2-carboxaldehyde and other reagents.

    Construction of the Cyclopentathiophene Core: This step involves the cyclization of a suitable thiophene precursor under specific conditions to form the cyclopentathiophene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(2-FLUOROBENZAMIDO)-N-[(FURAN-2-YL)METHYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the amide group may produce the corresponding amine.

Scientific Research Applications

2-(2-FLUOROBENZAMIDO)-N-[(FURAN-2-YL)METHYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways.

    Industry: The compound’s properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(2-FLUOROBENZAMIDO)-N-[(FURAN-2-YL)METHYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various molecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-FLUOROBENZAMIDO)-N-[(FURAN-2-YL)METHYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is unique due to its combination of fluorobenzamido, furan, and cyclopentathiophene moieties. This unique structure imparts specific electronic and chemical properties, making it suitable for a wide range of applications in different fields.

Properties

Molecular Formula

C20H17FN2O3S

Molecular Weight

384.4 g/mol

IUPAC Name

2-[(2-fluorobenzoyl)amino]-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C20H17FN2O3S/c21-15-8-2-1-6-13(15)18(24)23-20-17(14-7-3-9-16(14)27-20)19(25)22-11-12-5-4-10-26-12/h1-2,4-6,8,10H,3,7,9,11H2,(H,22,25)(H,23,24)

InChI Key

IXXRQWWPKFLGNJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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